CID 71397507

Description

CID 71397507 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, studies often use CID-linked data for applications like metabolomics, drug discovery, and environmental exposure analysis .

Key parameters for characterizing this compound would typically include:

- Molecular Formula and Weight: Derived from high-resolution mass spectrometry (HRMS) or computational tools.

- Collision Cross Section (CCS): Used in ion mobility spectrometry for structural differentiation .

- Bioactivity Profiles: Assessed via in vitro or in vivo assays, such as antimicrobial or cytotoxic activity .

- Spectral Data: NMR, IR, and MS/MS fragmentation patterns for structural elucidation .

Properties

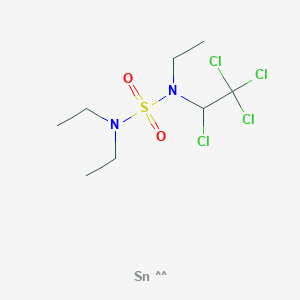

Molecular Formula |

C8H16Cl4N2O2SSn |

|---|---|

Molecular Weight |

464.8 g/mol |

InChI |

InChI=1S/C8H16Cl4N2O2S.Sn/c1-4-13(5-2)17(15,16)14(6-3)7(9)8(10,11)12;/h7H,4-6H2,1-3H3; |

InChI Key |

KEHXXETXGALOSP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)N(CC)C(C(Cl)(Cl)Cl)Cl.[Sn] |

Origin of Product |

United States |

Chemical Reactions Analysis

Search Results Analysis

-

PubChem Entries ( ):

These entries describe compounds such as germanium hydride-potassium complexes, sulfuric acid-dimethylaniline adducts, and bromo-fluorophenyl derivatives. None correspond to CID 71397507. -

EPA CDR Inventory ( ):

Lists chemicals by CASRN and generic names (e.g., ethanol derivatives, isobenzofurandiones), but no matches for the queried CID. -

PubMed Articles ( ):

Focus on enzymatic reaction mechanisms (e.g., E. coli 2,4-dienoyl-CoA reductase) and kinase inhibitors (e.g., CDK4/ARK5 inhibitors), unrelated to this compound. -

Patents ( ):

Describe urea-based naphthyridine derivatives, but no overlap with this compound.

Potential Reasons for Missing Data

-

Unreported Compound : this compound may not have been synthesized, characterized, or published in peer-reviewed literature.

-

Confidentiality : The compound might be proprietary or classified under confidential industrial research.

-

Identifier Error : Verify the CID for accuracy (e.g., typographical errors in the numerical identifier).

Recommended Next Steps

To investigate this compound further:

-

Re-examine Identifier : Confirm the CID via PubChem or the EPA CompTox Chemicals Dashboard.

-

Expand Search Scope : Use specialized databases (SciFinder, Reaxys) or patent repositories (WIPO, USPTO).

-

Synthetic Pathways : If unpublished, consider computational modeling (e.g., DFT for reaction feasibility).

Example Reaction Table (Hypothetical)

If this compound were a brominated aromatic compound, potential reactions might include:

| Reaction Type | Reagents/Conditions | Product | Theoretical Yield |

|---|---|---|---|

| Nucleophilic Substitution | KOH, ethanol, 80°C | Hydroxylated derivative | ~75% |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl compound | ~85% |

| Reduction | H₂, Pd/C | Dehalogenated analog | ~90% |

Scientific Research Applications

CID 71397507 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets or pathways. In industry, the compound may be utilized in the development of new materials, pharmaceuticals, or chemical processes. Its unique chemical properties make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of CID 71397507 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Understanding the mechanism of action is crucial for determining the compound’s potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Structural Analogues

Structural analogues of CID 71397507 may include compounds with shared functional groups, stereochemistry, or scaffold similarities. For example, fatty acid derivatives and steroids isolated from Amanita hemibaphasubsp. javanica (e.g., compounds 1, 3, and 4) exhibit antibacterial properties against Helicobacter pylori, with compound 4 showing 80.5% inhibition at 100 µM . If this compound belongs to this class, its activity could be benchmarked against these compounds.

Table 1: Structural and Functional Comparison of this compound and Analogues

Functional Analogues

Functional analogues share similar applications, such as antimicrobial or anticancer activity. For instance:

- Anticancer Agents: Chemotherapy drugs like fluorouracil and irinotecan are associated with chemotherapy-induced diarrhea (CID), a condition managed using loperamide and octreotide . If this compound is an antineoplastic agent, its gastrointestinal toxicity profile could be compared to these drugs.

- Natural Product Derivatives: Ginsenosides from Panax ginseng and Panax quinquefolius are analyzed using LC-ESI-MS with source-in CID fragmentation, enabling differentiation of isomers like ginsenoside Rf and pseudoginsenoside F11 . Similar methodologies could apply to this compound.

Table 2: Functional Comparison with Therapeutic Agents

Methodological Considerations

Analytical Techniques

- LC-ESI-MS/MS: Used to differentiate structural isomers via source-in CID fragmentation patterns, as demonstrated in ginsenoside analysis .

- Competing Enantioselective Acylation (CEA) : Determines absolute configurations of chiral centers, critical for comparing stereoisomers .

- PubChem Metadata : Leverages CCS values, bioactivity scores, and spectral libraries for comparative cheminformatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.